N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 2-aminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the aminoethyl moiety.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking the natural ligand. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)glycine
- 1-(2-Aminoethyl)piperazine
Comparison: N-(2-Aminoethyl)-1H-pyrazole-3-carboxamide is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities. For instance, the presence of the pyrazole ring can enhance its ability to participate in hydrogen bonding and π-π interactions, potentially leading to higher specificity and potency in biological applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-2-4-8-6(11)5-1-3-9-10-5/h1,3H,2,4,7H2,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFIHYAUOWUPMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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